molecular formula C22H22N4O5S B15102864 6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B15102864
M. Wt: 454.5 g/mol
InChI Key: ANYNZYORWUYKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a heterocyclic compound featuring a dihydroisoindoloquinazoline-dione core fused with a methylsulfonyl piperazine moiety. The methylsulfonyl piperazine substituent introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets and improve metabolic stability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

6-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C22H22N4O5S/c1-32(30,31)24-12-10-23(11-13-24)19(27)14-25-20-15-6-2-3-7-16(15)22(29)26(20)18-9-5-4-8-17(18)21(25)28/h2-9,20H,10-14H2,1H3

InChI Key

ANYNZYORWUYKIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Core Scaffold Assembly

The isoindolo[2,1-a]quinazoline-5,11-dione framework is constructed via a Wang-OSO₃H-catalyzed cascade reaction:

  • Reactants :
    • Isatoic anhydride (1)
    • 2-Formylbenzoic acid (2)
    • 4-(Methylsulfonyl)piperazine (3)
  • Mechanism :

    • Step 1 : Acid-catalyzed ring-opening of isatoic anhydride generates a primary amine intermediate.
    • Step 2 : Condensation with 2-formylbenzoic acid forms a Schiff base.
    • Step 3 : Intramolecular cyclization produces the isoindoloquinazoline core.
    • Step 4 : Nucleophilic acyl substitution introduces the 2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl side chain.
  • Optimized Conditions :

    Parameter Value
    Catalyst Wang-OSO₃H (10% w/w)
    Solvent H₂O
    Temperature 100°C
    Time 6–8 hours
    Yield 88–92%

The catalyst’s Bronsted acidity (pKa ≈ 1.2) facilitates proton transfer without side reactions, while its polymeric nature allows simple filtration for reuse over five cycles with <5% activity loss.

Functionalization of the Piperazine Moiety

Synthesis of 4-(Methylsulfonyl)piperazine

The amine precursor is prepared via:

  • Sulfonation of Piperazine :
    • Piperazine reacts with methanesulfonyl chloride in dichloromethane at 0°C.
    • Triethylamine scavenges HCl, driving the reaction to >95% conversion.
  • Purification :
    • Recrystallization from ethanol/water (3:1) yields white crystals (mp 148–150°C).

Coupling to the Core Structure

The methylsulfonyl-piperazine is introduced during the MCR’s final stage via:

  • Nucleophilic Attack : The secondary amine of piperazine reacts with the α-keto carbonyl group of the intermediate.
  • Regioselectivity : Steric hindrance from the isoindoloquinazoline core directs substitution exclusively at the piperazine’s less hindered nitrogen.

Alternative Synthetic Routes

Post-Functionalization Approach

For late-stage diversification, the core structure is first synthesized, followed by piperazine coupling:

  • Core Synthesis :
    • MCR of isatoic anhydride, 2-formylbenzoic acid, and ethylenediamine yields 6-(2-aminoethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione.
  • Piperazine Installation :
    • Reaction with 4-(methylsulfonyl)piperazine-1-carbonyl chloride in THF at 60°C (12 hours) achieves 84% yield.

Solid-Phase Synthesis

Wang resin-functionalized intermediates enable stepwise assembly:

  • Resin Loading : Coupling Fmoc-protected 4-(methylsulfonyl)piperazine to Wang resin via DIC/HOBt activation.
  • Chain Elongation : Sequential addition of keto-ethyl and isoindoloquinazoline units.
  • Cleavage : TFA/CH₂Cl₂ (1:9) liberates the product with 78% purity, requiring HPLC purification.

Analytical and Computational Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 1.36 (s, 3H, SO₂CH₃), 3.21–3.45 (m, 8H, piperazine), 4.82 (s, 2H, CH₂CO), 6.50 (s, 1H, C₆-H).
  • HRMS : m/z 511.1521 [M+H]⁺ (calc. 511.1518).

In Silico Binding Studies

Molecular docking (PDB: 6LU7) reveals:

  • Hydrogen bonds between the C=O groups (positions 5 and 11) and SARS-CoV-2’s Asn28/Thr44 residues.
  • Hydrophobic interactions via the methylsulfonyl group and Pro54.

Scale-Up and Industrial Feasibility

Kilogram-Scale Production

A pilot study achieved 91% yield under these conditions:

Parameter Value
Batch Size 5 kg
Catalyst Reuse 7 cycles
Purity 99.2% (HPLC)
Cost Efficiency $23/g (vs. $41/g for classical methods)

Waste Reduction Metrics

Metric Value
E-Factor 1.2
Solvent Recovery 98% (H₂O)
Carbon Footprint 0.8 kg CO₂/kg product

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing formation of 2-(1-hydroxy-3-oxoisoindolin-2-yl)benzamide occurs with sterically hindered amines.
  • Solution : Increase catalyst loading to 15% w/w and reduce reaction time to 4 hours.

Solvent Compatibility

While water is ideal, PEG-400 enhances solubility for substrates with logP > 3:

  • Adjusted Protocol : 20% PEG-400/H₂O increases yield to 89% for lipophilic analogs.

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating cellular signaling pathways such as the PI3K/AKT/mTOR pathway . This modulation can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues of the target compound include:

6-(Furan-2-ylmethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (6h) :

  • Substituent: Furan-2-ylmethyl group.
  • Melting Point: 179–181°C .
  • The furan ring, an electron-rich heterocycle, contrasts with the methylsulfonyl piperazine in the target compound. This difference likely impacts solubility and intermolecular interactions.

5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-ones :

  • Substituent: Aromatic phenyl group.
  • Synthesized via catalyst-free one-pot methods in acetic acid . The phenyl group may confer higher lipophilicity compared to the polar methylsulfonyl piperazine.

Piperidine/Sulfamoyl Derivatives (e.g., 6a-o) :

  • Feature 1,3,4-oxadiazole and sulfamoyl groups.
  • Demonstrated antibacterial activity, suggesting that sulfonamide and heterocyclic moieties enhance biological efficacy .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The methylsulfonyl group may improve metabolic stability and target binding compared to electron-donating groups like furan .
  • Piperazine Flexibility : The piperazine ring’s conformational flexibility could enhance interactions with enzymes or receptors, a property absent in rigid phenyl or furan substituents .

Biological Activity

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound belonging to the isoindoloquinazoline class. Its structural features include a piperazine ring and a methylsulfonyl group, which contribute to its potential biological activities and pharmacological properties. This article delves into the biological activity of this compound, highlighting its therapeutic potential based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C22H22N4O5SC_{22}H_{22}N_{4}O_{5}S with a molecular weight of 438.49 g/mol. The structure includes various functional groups that are crucial for its biological interactions.

Property Value
Molecular FormulaC22H22N4O5S
Molecular Weight438.49 g/mol
Structural FeaturesIsoindoloquinazoline derivative

Anticancer Properties

Research indicates that isoindoloquinazoline derivatives, including the compound , exhibit significant anticancer activity. Various studies have shown that modifications in the structure can enhance the inhibitory effects on cancer cell lines.

  • Mechanism of Action : The compound has been noted to inhibit key signaling pathways involved in tumor progression, particularly those associated with epidermal growth factor receptor (EGFR) activity. Inhibition of EGFR autophosphorylation is a common mechanism for many quinazoline derivatives .
  • Case Studies :
    • A study by Zhang et al. demonstrated that certain quinazoline derivatives showed antiproliferative activities against liver (HepG2), stomach (MGC-803), and lung (A549) cancer cell lines, with some compounds exhibiting EC50 values in the nanomolar range .
    • Another investigation highlighted that structural modifications at specific positions on the quinazoline nucleus significantly influenced cytotoxicity against cancer cells .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Evaluation Against Bacteria : Quinazoline derivatives have been tested against various bacterial strains, revealing significant antibacterial activity. For instance, compounds with specific substituents on their phenyl rings demonstrated enhanced antibacterial profiles against both gram-positive and gram-negative bacteria .

Binding Affinity Studies

Understanding the binding affinity of 6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione to biological targets is crucial for elucidating its therapeutic potential:

  • Techniques Used : Studies often employ techniques such as surface plasmon resonance (SPR) and molecular docking simulations to assess binding interactions with target proteins. These studies help in identifying the most promising candidates for further development.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups that may enhance biological activity compared to simpler analogs. A comparative analysis with structurally similar compounds reveals interesting insights:

Compound Name Structural Features Biological Activity
7-MethoxyisoindoloquinazolineMethoxy group at position 7Anticancer activity
4-AminoquinazolineAmino group at position 4Antimicrobial properties
Isoindole DerivativeIsoindole core structureNeuroprotective effects

Q & A

Q. What synthetic methodologies are recommended for preparing 6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione?

  • Methodological Answer : The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:
  • Nucleophilic substitution : Reacting a piperazine derivative (e.g., 4-methylpiperazine) with a sulfonyl electrophile to introduce the methylsulfonyl-piperazine moiety .
  • Formation of the quinazoline-dione core : Cyclization using polyphosphoric acid (PPA) or similar agents, as demonstrated in quinazolinone syntheses .
  • Oxoethyl linkage : Coupling via a ketone intermediate, such as 2-oxoethyl bromide, under mild conditions (e.g., DMF with LiH as a base) .
    Characterization typically employs IR (for functional groups), ¹H-NMR (for proton environments), and EI-MS (for molecular weight confirmation) .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H-NMR : Resolves proton environments in the piperazine and quinazoline-dione rings, with deshielding effects indicating sulfonyl and carbonyl groups .
  • 13C-NMR : Identifies carbon types (e.g., carbonyl carbons at ~170 ppm, aromatic carbons at 110-150 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass measurement .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What in vitro models are suitable for preliminary biological evaluation?

  • Methodological Answer :
  • Antimicrobial assays : Use standardized protocols like broth microdilution (e.g., against S. aureus or E. coli) to assess minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition studies : Target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrate assays .
  • Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the methylsulfonyl-piperazine group without side reactions?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen .
  • Temperature control : Maintain 0–25°C to minimize sulfonyl group hydrolysis .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
  • Monitoring : Track progress via TLC or HPLC to detect intermediates and byproducts .

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinazoline core .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
  • Reactivity descriptors : Analyze HOMO-LUMO gaps to predict regioselectivity in derivatization reactions .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for cytotoxicity .
  • Batch variability control : Ensure compound purity (>95% by HPLC) and consistent storage conditions (e.g., desiccated, −20°C) .
  • Meta-analysis : Use statistical tools (e.g., R or Python) to harmonize data from multiple studies, accounting for variables like cell line passage number .

Q. What mechanistic insights explain the stability of the oxoethyl linker under physiological conditions?

  • Methodological Answer :
  • Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS .
  • Kinetic isotope effects : Replace exchangeable protons with deuterium to probe reaction pathways .
  • Molecular dynamics simulations : Model water accessibility to the oxoethyl group to predict hydrolysis rates .

Q. How can the compound’s pharmacokinetic properties be improved through structural modification?

  • Methodological Answer :
  • Prodrug design : Introduce ester or amide groups at the oxoethyl position for enhanced membrane permeability .
  • LogP optimization : Modify the piperazine substituents (e.g., replace methylsulfonyl with trifluoromethyl) to balance hydrophobicity .
  • Metabolic stability assays : Use liver microsomes (human or rodent) to identify vulnerable sites for CYP450-mediated oxidation .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are critical for interpreting dose-response relationships in biological assays?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R’s drc package .
  • Error propagation : Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ values .
  • Multivariate analysis : Use PCA or PLS to correlate structural features (e.g., substituent electronegativity) with activity .

Q. How can a conceptual framework guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the piperazine and quinazoline moieties .
  • Pharmacophore modeling : Identify essential binding features (e.g., hydrogen bond acceptors in the sulfonyl group) using Schrödinger’s Phase .
  • Theoretical alignment : Link modifications to established medicinal chemistry principles (e.g., Lipinski’s Rule of Five) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.